molecular formula C10H14OS B8001663 2-Methyl-4-n-propoxythiophenol

2-Methyl-4-n-propoxythiophenol

Cat. No.: B8001663
M. Wt: 182.28 g/mol
InChI Key: YPSQMSHNKVIEAX-UHFFFAOYSA-N
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Description

2-Methyl-4-n-propoxythiophenol is an organic compound with the molecular formula C10H14OS. It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group at the second position and a propoxy group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-n-propoxythiophenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2-methyl-4-nitrophenol, the nitro group can be reduced to an amino group, which is then converted to a thiol group through a series of reactions involving thiourea and subsequent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification through distillation or crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-n-propoxythiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-n-propoxythiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-n-propoxythiophenol involves its interaction with specific molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-n-propoxythiophenol is unique due to the presence of both a methyl group and a propoxy group on the benzene ring. This structural variation can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-4-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-6-11-9-4-5-10(12)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQMSHNKVIEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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